molecular formula C19H18ClF3N4 B2846217 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 932987-92-3

3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2846217
CAS RN: 932987-92-3
M. Wt: 394.83
InChI Key: WLXDXZZEXUKGLX-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a complex organic compound. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are fused heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a pyrazole ring fused to a pyrimidine ring . The specific structure of “3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can participate in various chemical reactions. For instance, they can undergo cycloaddition with pyridine N-imine followed by condensation with hydrazine to form pharmacologically active pyridazinones .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines exhibit excellent thermal stability . They also possess higher positive heats of formation due to the aza-fused structure .

Scientific Research Applications

Energetic Materials and Explosives

Compound A shares structural features with the well-known explosive TATB (1,3,5-triamino-2,4,6-trinitrobenzene). Researchers have synthesized novel energetic compounds based on Compound A, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine (Compound B) and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound C). These compounds exhibit excellent thermal stability, high density, and superior detonation performance compared to TATB and other explosives .

Future Directions

The synthesis and study of pyrazolo[1,5-a]pyrimidines and related compounds are of interest due to their potential applications in pharmacology and other fields . Future research may focus on exploring their properties and potential uses further.

properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-piperidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N4/c1-12-11-15(26-9-3-2-4-10-26)27-18(24-12)16(17(25-27)19(21,22)23)13-5-7-14(20)8-6-13/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXDXZZEXUKGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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